molecular formula C12H22O9 B1679200 3,6,9,12,15-Pentaoxaheptadecanedioic acid CAS No. 77855-75-5

3,6,9,12,15-Pentaoxaheptadecanedioic acid

Cat. No. B1679200
CAS RN: 77855-75-5
M. Wt: 310.3 g/mol
InChI Key: WIVPWKOWHCVJKT-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadecanedioic acid is an organic compound that belongs to the class of dialkyl ethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are alkyl groups .


Molecular Structure Analysis

The molecular formula of 3,6,9,12,15-Pentaoxaheptadecanedioic acid is C12H22O9 . The average mass is 310.298 Da and the monoisotopic mass is 310.126373 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6,9,12,15-Pentaoxaheptadecanedioic acid include a molecular weight of 310.30 g/mol, a computed XLogP3-AA of -1.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 9, and a rotatable bond count of 16 . The topological polar surface area is 121 Ų .

Scientific Research Applications

Ionophoric Properties

3,6,9,12,15-Pentaoxaheptadecanedioic acid demonstrates enhanced ionophoric properties. It has been converted by Fe3+ oxidation into compounds with analogues of 15-crown-5 and 18-crown-6, exhibiting notable ionophoric characteristics (Raban, Greenblatt, & Kandil, 1983).

Characterization in Aerosols

This compound has been characterized in aerosol samples from the Amazon basin. It was identified as part of a novel class of dicarboxylic acids enriched in fine size fractions, suggesting its formation as a secondary organic aerosol product through gas-to-particle conversion (Kubátová et al., 2000).

Role in Formation of Atmospheric Tracers

3,6,9,12,15-Pentaoxaheptadecanedioic acid was identified as a part of the composition of atmospheric particulate matter and is proposed as an atmospheric tracer for secondary organic aerosol from monoterpenes (Jaoui et al., 2005).

Vesicle Formation and Stability

In studies involving anionic surfactants, this compound was found to form thermodynamically stable vesicles in aqueous solutions. These vesicles transitioned to micelles at concentrations above the critical micelle concentration, indicating its potential in surfactant chemistry (Sakai et al., 2013).

Application in Medium-Chain Carboxylic Acids Production

3,6,9,12,15-Pentaoxaheptadecanedioic acid has been used in the production of medium-chain carboxyylic acids, demonstrating its potential in biochemical processes. A bacterial strain capable of producing high-titer medium-chain carboxylic acids was isolated and characterized, with this compound playing a role in the production process (Jeon et al., 2016).

Synthesis of Fatty Acids and Esters

This compound has been involved in the synthesis of various fatty acids and their esters. Research has explored its use in the synthesis of polyunsaturated sulfur- and oxygen-containing fatty acids, demonstrating its applicability in organic chemistry and pharmacology (Flock, Lundquist, & Skattebol, 1999).

Antimicrobial and Antioxidant Activities

Studies have shown the potential of compounds related to 3,6,9,12,15-Pentaoxaheptadecanedioic acid in exhibiting antimicrobial and antioxidant activities. This includes the discovery of novel furancarboxylic acids and their analogues with significant inhibitory activities against various pathogens (Chang et al., 2020).

properties

IUPAC Name

2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O9/c13-11(14)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVPWKOWHCVJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)OCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431678
Record name 3,6,9,12,15-Pentaoxaheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15-Pentaoxaheptadecanedioic acid

CAS RN

77855-75-5
Record name 3,6,9,12,15-Pentaoxaheptadecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77855-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Shen, G Gao, X Yu, H Kim, L Wang… - Journal of medicinal …, 2020 - ACS Publications
The aberrant expression of protein arginine methyltransferase 5 (PRMT5) has been associated with multiple cancers. Using the proteolysis targeting chimera technology, we discovered …
Number of citations: 56 pubs.acs.org
JH Griffin - 1990 - search.proquest.com
This thesis describes the synthesis and DNA binding properties of molecules designed to probe structural, stereochemical, and environmental factors that regulate sequence-specific …
Number of citations: 2 search.proquest.com

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